
1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one, also known as JNJ-40411813, is a chemical compound that belongs to the class of pyrrolidin-2-one derivatives. This compound has gained significant attention due to its potential therapeutic applications, especially in the treatment of neurological disorders.
科学的研究の応用
Crystal Structure and Antimicrobial Activity
The crystal structure of a compound synthesized through the reaction involving components such as 4-chlorobenzaldehyde and malononitrile was determined using X-ray diffraction. This compound exhibited notable antimicrobial activities, comparable to reference antimicrobial agents, showcasing its potential in antibacterial and antifungal applications. The molecular docking analysis also suggested its effectiveness against specific targets, indicating a methodical approach to designing molecules with desired biological activities (Okasha et al., 2022).
Molecular Interaction with CB1 Cannabinoid Receptor
A study detailed the molecular interaction of a piperidinyl compound with the CB1 cannabinoid receptor, emphasizing the significance of structural conformation in receptor binding and activity. This research provides insight into designing receptor-specific ligands, which can be instrumental in developing new therapeutic agents (Shim et al., 2002).
Structural Characterization and Biological Activity
Another study involved the synthesis of a compound with a tetrahydropyridine core, exploring its reactions with different hydrazines to yield various derivatives. These compounds were characterized spectroscopically and evaluated for their antibacterial activity, demonstrating the process of leveraging chemical synthesis to generate biologically active molecules (Anusevičius et al., 2014).
Pyridone Analogues and Bioactive Scaffolds
Research into the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines from mimosine and mimosinamine highlights the versatility of chemical transformations in producing novel structures with potential therapeutic relevance (Richards & Hofmann, 1978).
特性
IUPAC Name |
1-(4-chlorophenyl)-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3/c21-15-1-3-16(4-2-15)25-13-14(11-19(25)26)20(27)24-9-5-17(6-10-24)28-18-12-22-7-8-23-18/h1-4,7-8,12,14,17H,5-6,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOUSPSNIOELAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

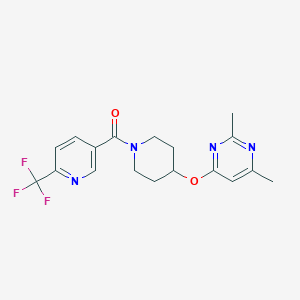
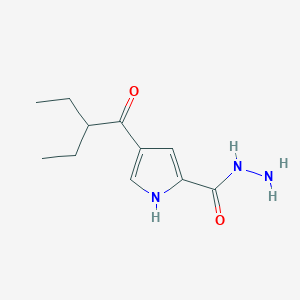
![1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2602708.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2602709.png)
![1-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione](/img/structure/B2602710.png)
![Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2602711.png)
![(2S,3As,6aS)-2-(methylsulfanylmethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2602712.png)
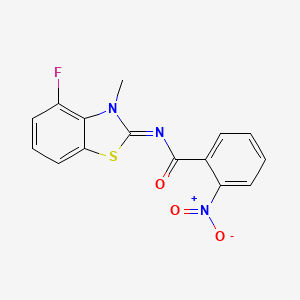

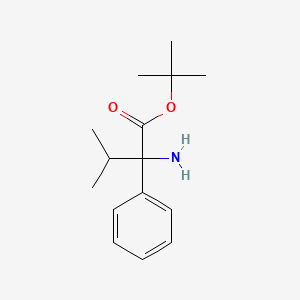

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2602718.png)
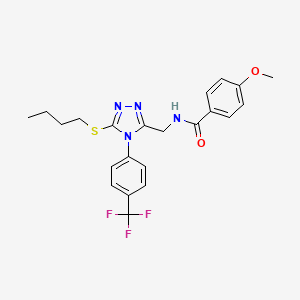
![1-isopropyl-6-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2602720.png)